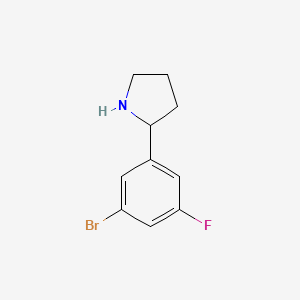
2-(3-Bromo-5-fluorophenyl)pyrrolidine
説明
2-(3-Bromo-5-fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11BrFN and its molecular weight is 244.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, interact with their targets through various mechanisms, leading to changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (244103) and LogP (259) suggest that it may have suitable properties for bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, the presence of certain functional groups can enhance the stability and efficacy of these compounds .
生物活性
2-(3-Bromo-5-fluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug discovery, drawing from various research findings.
Chemical Structure and Synthesis
The compound this compound features a pyrrolidine ring substituted with a bromo and fluoro group on the phenyl moiety. The synthesis typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with pyrrolidine, utilizing methods such as:
- Condensation reactions : These are commonly employed to form the pyrrolidine ring.
- Advanced purification techniques : Ensuring high yields and product quality through methods like chromatography.
Biological Activity Overview
The biological activities of this compound have been investigated across several domains:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine exhibit notable antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as bromine and fluorine, is believed to enhance these bioactivities.
Anticancer Properties
Pyrrolidine derivatives have also been evaluated for their anticancer potential. Some studies suggest that these compounds may interact with specific molecular targets involved in cancer progression. For instance, the inhibition of certain kinases has been linked to reduced tumor growth in vitro .
Enzyme Inhibition
This compound has shown promise as an inhibitor of enzymes critical in disease pathways. Its structural characteristics may enhance binding affinity to target proteins, potentially leading to therapeutic applications in conditions like diabetes and neurodegenerative diseases .
Study on Antimicrobial Efficacy
A study conducted on various pyrrolidine derivatives, including this compound, demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens . This highlights the potential of this compound in developing new antibiotics.
Investigation into Anticancer Mechanisms
In a recent investigation focused on pyrrolidine derivatives, it was found that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment . The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
特性
IUPAC Name |
2-(3-bromo-5-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYNEMKKWJZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















